molecular formula C17H18BrNOS B3607755 2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide

2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide

Cat. No. B3607755
M. Wt: 364.3 g/mol
InChI Key: SBEIOTNEVCPOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. It is a member of the thioacetamide family of compounds and has been studied for its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide involves the inhibition of a specific enzyme, known as histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in the levels of certain proteins and enzymes involved in cell growth and apoptosis. Additionally, the compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms involved in cancer cell growth and apoptosis. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors, which may have greater efficacy and fewer side effects than current compounds. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo, and to explore its potential applications in the treatment of other diseases. Finally, research is needed to identify biomarkers that may be used to predict patient response to treatment with this compound.

Scientific Research Applications

2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide has been studied for its potential applications in cancer treatment. In vitro studies have shown that the compound is able to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c1-12-7-13(2)9-16(8-12)19-17(20)11-21-10-14-3-5-15(18)6-4-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEIOTNEVCPOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.